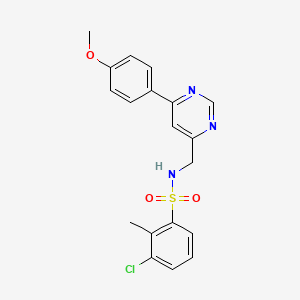![molecular formula C19H25NO3 B2963804 N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 620544-76-5](/img/structure/B2963804.png)
N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves a cycloaddition reaction . Triethylamine promotes the reaction of phenacylmalononitriles with o-hydroxychalcones in ethanol at room temperature. This yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity. Additionally, a similar reaction with phenacylmalononitriles and chalcone o-enolates in ethanol produces functionalized 2-oxabicyclo[2.2.1]heptane derivatives .
Molecular Structure Analysis
The molecular formula of N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is C15H27NO . Its structure includes the bicyclo[2.2.1]heptane core, the ethoxyphenyl group, and the amide functionality .
Aplicaciones Científicas De Investigación
Research on Neurotransmitter Receptors
N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has been studied in relation to its effects on neurotransmitter receptors, particularly serotonin receptors. Craven, Grahame-Smith, and Newberry (1994) investigated the compound's effects on serotonin-containing neurons, finding that it can influence the firing of these neurons by interacting with serotonin receptors (Craven, Grahame-Smith, & Newberry, 1994).
PET Radioligand Studies
The compound has also been used in positron-emission tomography (PET) studies as a radioligand for imaging 5-hydroxytryptamine(1A) (5-HT(1A)) receptors in the brain. Gunn, Lammertsma, and Grasby (2000) conducted quantitative analysis of PET studies using this compound, allowing for in-depth assessment of serotonin receptors in living brains (Gunn, Lammertsma, & Grasby, 2000).
Polymer Research
In polymer science, the compound's structure has been involved in the formation of crosslinked polymers. Gehrmann and Vogt (1981) demonstrated its transformation in situ into a crosslinked polymer with potential applications in pharmacologically active polymers (Gehrmann & Vogt, 1981).
Crystallographic Studies
The compound has been used in crystallographic studies to understand molecular interactions and conformations. Cai, Fang, Zeng, and Zhao (2005) reported on the crystal structure of a closely related compound, providing insights into molecular interactions at the atomic level (Cai, Fang, Zeng, & Zhao, 2005).
Pharmacological Profile
The pharmacological profile of this compound and similar derivatives has been a subject of extensive research. Forster et al. (1995) explored its binding affinity and selectivity to 5-HT1A receptors, providing a detailed understanding of its potential therapeutic applications (Forster et al., 1995).
Hypotensive and Bradycardiac Activities
Ranise et al. (1982) investigated the hypotensive and bradycardiac activities of similar compounds, indicating their potential use in cardiovascular medicine (Ranise et al., 1982).
Nanofiltration Membrane Development
In environmental science, the compound has been used in the development of nanofiltration membranes. Mo et al. (2012) studied the effect of carboxyl group density on organic fouling, using derivatives of this compound for improved antifouling properties in water treatment applications (Mo et al., 2012).
Analgesic Agents Development
Epstein et al. (1981) synthesized a series of compounds structurally related to N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, exploring their potential as nonnarcotic analgesic agents (Epstein et al., 1981).
Fluorescence Quenching Studies
Patil et al. (2012) conducted fluorescence quenching studies of a similar carboxamide compound, offering insights into its interactions in different solvents, which is valuable for understanding its behavior in biological systems (Patil et al., 2012).
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-5-23-14-9-7-6-8-13(14)20-16(22)19-11-10-18(4,15(21)12-19)17(19,2)3/h6-9H,5,10-12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCHIEMHEMRJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C23CCC(C2(C)C)(C(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2963721.png)
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-propylimidazol-2-yl)sulfanylethanone](/img/structure/B2963723.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2963726.png)
![2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2963730.png)
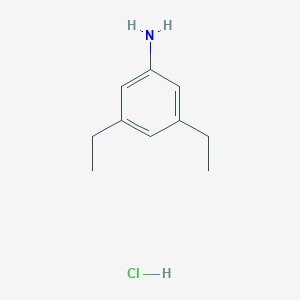
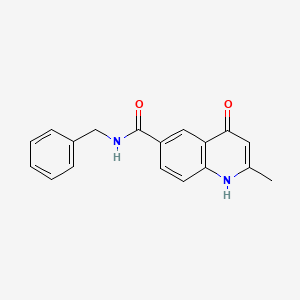
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2963733.png)
![3,4,5-triethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2963736.png)
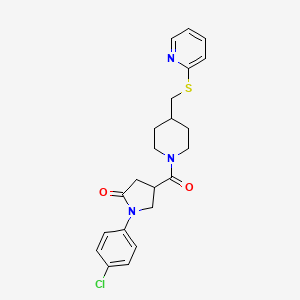
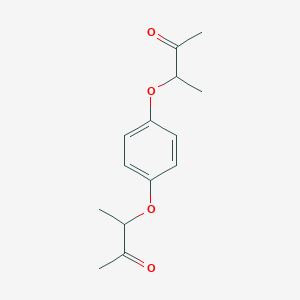
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2,5-dimethylphenoxy)propanamide](/img/structure/B2963741.png)
![1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B2963742.png)
![3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2963743.png)
